2-(Cyclopropylmethoxy)ethanamine

Description

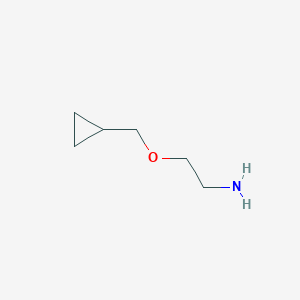

2-(Cyclopropylmethoxy)ethanamine is a secondary amine featuring a cyclopropylmethoxy substituent (–OCH₂C₃H₅) attached to an ethylamine backbone. Its molecular formula is C₆H₁₃NO, with a molecular weight of 115.18 g/mol. This compound is primarily utilized in chemical synthesis and pharmaceutical research due to its structural versatility. Suppliers list it under synonyms such as 2-(cyclopropylmethoxy)-N-methylethanamine and 2-(cyclopropylmethoxy)ethylamine (CAS: 1633AF, ZINC14628596) . Limited physicochemical data (e.g., melting/boiling points) are publicly available, but its reactivity and hazards align with other ethanamine derivatives.

Properties

IUPAC Name |

2-(cyclopropylmethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-3-4-8-5-6-1-2-6/h6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBXIYKZOFFPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649833 | |

| Record name | 2-(Cyclopropylmethoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883524-77-4 | |

| Record name | 2-(Cyclopropylmethoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(cyclopropylmethoxy)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(Cyclopropylmethoxy)ethanamine can be achieved through various methods. One common approach involves the reductive amination of aldehydes or ketones with primary amines . This process typically uses reducing agents such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) in the presence of a suitable solvent . Another method involves the reaction of alkyl halides with ammonia or other amines through nucleophilic substitution reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Cyclopropylmethoxy)ethanamine undergoes various chemical reactions, including:

Acid-base reactions: The primary amine group can act as a base and accept protons from acids.

Alkylation: The compound can undergo alkylation reactions, although the N-methyl group is less reactive than a primary amine.

Ether cleavage: The cyclopropylmethoxy group’s ether linkage can be cleaved under acidic or basic conditions.

Common reagents used in these reactions include acids, bases, and alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Cyclopropylmethoxy)ethanamine is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)ethanamine involves its interaction with molecular targets and pathways within biological systems. The primary amine group can form hydrogen bonds and ionic interactions with various biomolecules, potentially affecting their function . The cyclopropylmethoxy group may influence the compound’s lipophilicity and ability to cross biological membranes. detailed studies on its specific molecular targets and pathways are limited.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their properties:

Key Differences in Reactivity and Hazards

- Cyclopropylmethoxy vs. The latter’s aromatic ring may increase lipophilicity and π-π stacking interactions in drug design .

- Toxicity Profiles : N-(Cyclopropylmethyl)-2-methoxyethanamine exhibits documented acute oral toxicity (Category 4, H302) and respiratory irritation (H335), necessitating stringent handling protocols . In contrast, 2-(benzyloxy)ethanamine lacks explicit hazard data but requires standard amine precautions (e.g., glove use, ventilation) .

Biological Activity

2-(Cyclopropylmethoxy)ethanamine, identified by its CAS number 883524-77-4, is an organic compound notable for its potential biological activity and applications in medicinal chemistry. This compound features a cyclopropylmethoxy group attached to an ethylamine backbone, which contributes to its unique reactivity and interaction with various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Structure and Synthesis

The molecular structure of this compound can be represented as follows:

The synthesis typically involves the reaction between cyclopropylmethanol and ethylamine, utilizing various synthetic methodologies to achieve the desired compound purity and yield.

Target Enzymes

Research indicates that this compound may interact with several key enzymes, particularly those involved in metabolic processes. One significant target is pancreatic lipase , where derivatives of this compound have shown promising inhibitory activity. This inhibition could have implications for weight management and metabolic disorders.

Biochemical Pathways

The compound's mechanism involves altering the activity of specific enzymes that modulate metabolic flux. By inhibiting pancreatic lipase, it can potentially reduce lipid absorption in the gastrointestinal tract, thereby influencing energy balance and weight management.

In Vitro Studies

In laboratory settings, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. For example, studies have demonstrated that this compound exhibits significant apoptotic activity in HepG2 liver cancer cells through the inhibition of PARP-1, leading to increased cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 25 | PARP-1 inhibition |

| MCF-7 | 30 | Induction of apoptosis |

Animal Models

In vivo studies are essential for understanding the pharmacokinetics and safety profile of this compound. Preliminary results indicate that higher doses may lead to increased cytotoxicity and apoptotic activity in animal models, suggesting a dose-dependent relationship.

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to this compound in treating metabolic disorders. For instance, a study involving a related compound demonstrated significant reductions in body weight and fat mass in obese rat models when administered over a period of eight weeks .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in animal models, revealing rapid metabolism through an NADPH-independent pathway. This characteristic suggests that while the compound may exert immediate effects, its long-term efficacy could be influenced by metabolic stability.

Safety and Toxicity

Safety assessments indicate that while this compound shows promise as a therapeutic agent, its cytotoxic effects necessitate careful consideration regarding dosage and administration protocols. Ongoing research aims to delineate a safe therapeutic window for potential clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.